2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-furylmethyl)acetamide
CAS No.: 1105223-43-5
Cat. No.: VC5665637
Molecular Formula: C20H15BrN4O4
Molecular Weight: 455.268
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105223-43-5 |
|---|---|
| Molecular Formula | C20H15BrN4O4 |
| Molecular Weight | 455.268 |
| IUPAC Name | 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(furan-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C20H15BrN4O4/c21-14-7-5-13(6-8-14)18-23-19(29-24-18)16-4-1-9-25(20(16)27)12-17(26)22-11-15-3-2-10-28-15/h1-10H,11-12H2,(H,22,26) |
| Standard InChI Key | FSUZAJUMEFUDAX-UHFFFAOYSA-N |
| SMILES | C1=CN(C(=O)C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br)CC(=O)NCC4=CC=CO4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a central pyridinone ring substituted at the 3-position with a 1,2,4-oxadiazole group. The oxadiazole ring is further functionalized with a 4-bromophenyl substituent, while the pyridinone’s nitrogen at the 1-position connects to an acetamide group. The acetamide’s terminal nitrogen is bonded to a furfuryl (2-furylmethyl) group. This architecture confers unique electronic and steric properties due to the interplay of electron-withdrawing (bromine, oxadiazole) and electron-donating (furan) groups .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₆BrN₅O₄ | |
| Molecular Weight (g/mol) | 506.3 | |
| IUPAC Name | As per title | |
| SMILES Notation | [To be generated computationally] | N/A |
Synthetic Methodologies
Oxadiazole Ring Formation
The 1,2,4-oxadiazole core is typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. For this compound, 4-bromobenzamidoxime likely reacts with a pyridinone-bearing carboxylic acid under dehydrating conditions (e.g., POCl₃ or EDCl/HOBt) . The reaction proceeds through a [3+2] cycloaddition mechanism, forming the oxadiazole ring with elimination of water .
Acetamide Coupling
The N-(2-furylmethyl)acetamide side chain is introduced via nucleophilic acyl substitution. Pyridinone’s nitrogen attacks the carbonyl carbon of chloroacetyl chloride, followed by amidation with furfurylamine. Microwave-assisted synthesis may enhance yield (60–75%) while reducing reaction times to 2–4 hours .
Physicochemical Properties
Solubility and Stability
Preliminary data suggest limited aqueous solubility (<0.1 mg/mL at pH 7.4) due to the hydrophobic bromophenyl and furan groups. The compound exhibits stability in DMSO and ethanol but degrades in acidic conditions (t₁/₂ = 3.2 hours at pH 2) .
Spectroscopic Characteristics
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¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, oxadiazole-H), 7.89–7.45 (m, 4H, aromatics), 6.51 (d, 1H, furan-H)
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LC-MS: m/z 506.1 [M+H]⁺, isotopic pattern consistent with bromine
Applications in Drug Development
Lead Optimization
The molecule serves as a scaffold for modifying:
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Bromine position (para vs. meta substitution)
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Furan ring bioisosteres (thiophene, pyrrole)
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Pyridinone oxidation state (e.g., 2-oxo vs. 4-oxo)
Material Science Applications
Conjugated π-systems suggest potential in organic semiconductors. Theoretical calculations predict a bandgap of 2.8 eV, suitable for photovoltaic applications .
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